molecular formula C17H22N2O3 B2874656 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide CAS No. 851405-72-6

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide

Cat. No.: B2874656
CAS No.: 851405-72-6
M. Wt: 302.374
InChI Key: GPAXEJVOZBSASV-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide is a chemical compound with a complex structure that includes a quinoline ring system, a methoxy group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies, aiding in the understanding of cellular processes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

  • N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

Uniqueness: N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide stands out due to its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11(2)8-16(20)18-7-6-13-9-12-4-5-14(22-3)10-15(12)19-17(13)21/h4-5,9-11H,6-8H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAXEJVOZBSASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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